molecular formula C7H15ClS B13184197 1-Chloro-5-(ethylsulfanyl)pentane

1-Chloro-5-(ethylsulfanyl)pentane

Cat. No.: B13184197
M. Wt: 166.71 g/mol
InChI Key: VAKVAGFJZDFALJ-UHFFFAOYSA-N
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Description

1-Chloro-5-(ethylsulfanyl)pentane is an organic compound with the molecular formula C7H15ClS. It is a chlorinated alkane with an ethylsulfanyl group attached to the fifth carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-5-(ethylsulfanyl)pentane can be synthesized through several methods. One common approach involves the reaction of 1-pentene with ethylthiol in the presence of a chlorinating agent such as thionyl chloride. The reaction typically proceeds under mild conditions, with the chlorinating agent facilitating the substitution of a hydrogen atom with a chlorine atom on the pentane chain.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-5-(ethylsulfanyl)pentane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.

    Oxidation Reactions: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the chlorine atom, resulting in the formation of 5-(ethylsulfanyl)pentane.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products:

    Substitution: 5-(ethylsulfanyl)pentanol.

    Oxidation: 1-Chloro-5-(ethylsulfinyl)pentane or 1-Chloro-5-(ethylsulfonyl)pentane.

    Reduction: 5-(ethylsulfanyl)pentane.

Scientific Research Applications

1-Chloro-5-(ethylsulfanyl)pentane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used to study the effects of chlorinated alkanes on biological systems, including their potential as antimicrobial agents.

    Medicine: Research into the pharmacological properties of derivatives of this compound may lead to the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Chloro-5-(ethylsulfanyl)pentane involves its interaction with various molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, while the ethylsulfanyl group can undergo oxidation or reduction. These reactions can alter the compound’s chemical properties and biological activity. The specific pathways and molecular targets depend on the context in which the compound is used, such as in chemical synthesis or biological studies.

Comparison with Similar Compounds

    1-Chloro-5-iodopentane: Similar in structure but with an iodine atom instead of an ethylsulfanyl group.

    1-Chloro-5-bromopentane: Contains a bromine atom instead of an ethylsulfanyl group.

    1-Chloro-5-methylthio-pentane: Similar structure with a methylthio group instead of an ethylsulfanyl group.

Uniqueness: 1-Chloro-5-(ethylsulfanyl)pentane is unique due to the presence of both a chlorine atom and an ethylsulfanyl group. This combination imparts distinct reactivity and properties, making it valuable in various chemical and biological applications. The ethylsulfanyl group can undergo oxidation and reduction reactions, providing additional versatility compared to similar compounds with different substituents.

Properties

Molecular Formula

C7H15ClS

Molecular Weight

166.71 g/mol

IUPAC Name

1-chloro-5-ethylsulfanylpentane

InChI

InChI=1S/C7H15ClS/c1-2-9-7-5-3-4-6-8/h2-7H2,1H3

InChI Key

VAKVAGFJZDFALJ-UHFFFAOYSA-N

Canonical SMILES

CCSCCCCCCl

Origin of Product

United States

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